Structural Differentiation: [4.4] Spirocyclic Core vs. Alternative Spiro Ring Sizes
The 1-oxa-7-azaspiro[4.4]nonane scaffold presents a [4.4] spiro ring system with distinct exit vector geometry compared to alternative spirocyclic cores. The [4.4] ring size provides a specific balance of rigidity and three-dimensionality: the two five-membered rings create a compact yet non-planar architecture that differs fundamentally from the [3.5] ring system of 7-azaspiro[3.5]nonane (a three-membered azetidine-like ring fused to a five-membered ring) and the [4.5] ring system of 1-oxa-8-azaspiro[4.5]decane (a five-membered ring fused to a six-membered ring) [1].
| Evidence Dimension | Spiro Ring Architecture |
|---|---|
| Target Compound Data | [4.4] spiro ring system (two fused five-membered rings; tetrahydrofuran + pyrrolidine) |
| Comparator Or Baseline | 7-azaspiro[3.5]nonane: [3.5] system; 1-oxa-8-azaspiro[4.5]decane: [4.5] system |
| Quantified Difference | Ring size combination determines spatial orientation of functional groups and hydrogen bond donor/acceptor geometry; no single quantitative metric applicable |
| Conditions | Structural analysis based on canonical SMILES and X-ray crystallography of analogous spiro systems |
Why This Matters
Selection of the appropriate spiro ring size combination is critical for optimizing target binding geometry and achieving desired pharmacological profiles in lead optimization campaigns.
- [1] Meyers MJ, et al. Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 1: identification of 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane as lead scaffolds. Bioorg Med Chem Lett. 2011;21(21):6538-44. View Source
